molecular formula C35H48N2O6P2 B12605541 Dioxido-oxo-phenyl-lambda5-phosphane;1-dodecyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;phenylphosphonic acid CAS No. 649554-98-3

Dioxido-oxo-phenyl-lambda5-phosphane;1-dodecyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;phenylphosphonic acid

Cat. No.: B12605541
CAS No.: 649554-98-3
M. Wt: 654.7 g/mol
InChI Key: JLNXHYZQGDUISV-UHFFFAOYSA-L
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Description

Dioxido-oxo-phenyl-lambda5-phosphane;1-dodecyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;phenylphosphonic acid is a complex chemical compound that has garnered interest in various scientific fields. This compound is characterized by its unique structure, which includes a phosphane group, pyridinium ions, and phenylphosphonic acid. Its multifaceted nature makes it a subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of Dioxido-oxo-phenyl-lambda5-phosphane;1-dodecyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;phenylphosphonic acid involves several steps. The synthetic routes typically include the following:

    Formation of the Phosphane Group: This step involves the reaction of phenylphosphonic acid with appropriate reagents to introduce the dioxido-oxo-phenyl-lambda5-phosphane moiety.

    Synthesis of Pyridinium Ions: The pyridinium ions are synthesized through the alkylation of pyridine derivatives with dodecyl and methyl groups.

    Coupling Reactions: The final step involves coupling the phosphane group with the pyridinium ions under controlled conditions to form the desired compound.

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Dioxido-oxo-phenyl-lambda5-phosphane;1-dodecyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;phenylphosphonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phosphane group, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can occur at the pyridinium ions, converting them to their corresponding pyridine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenylphosphonic acid or pyridinium ions are replaced with other groups.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Dioxido-oxo-phenyl-lambda5-phosphane;1-dodecyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;phenylphosphonic acid has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and catalysis, particularly in reactions involving phosphane and pyridinium groups.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Dioxido-oxo-phenyl-lambda5-phosphane;1-dodecyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;phenylphosphonic acid involves its interaction with specific molecular targets. The phosphane group can act as a ligand, binding to metal ions and facilitating catalytic reactions. The pyridinium ions can interact with biological molecules, potentially disrupting cellular processes. The phenylphosphonic acid moiety can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Dioxido-oxo-phenyl-lambda5-phosphane;1-dodecyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;phenylphosphonic acid can be compared with similar compounds such as:

    Phenylphosphonic Acid: This compound shares the phenylphosphonic acid moiety but lacks the phosphane and pyridinium groups, making it less versatile in certain applications.

    Pyridinium Salts: These compounds contain the pyridinium ion but do not have the phosphane or phenylphosphonic acid groups, limiting their reactivity.

    Phosphane Ligands: These compounds include the phosphane group but lack the pyridinium and phenylphosphonic acid moieties, affecting their overall properties.

The uniqueness of this compound lies in its combination of these functional groups, providing a wide range of reactivity and applications.

Properties

CAS No.

649554-98-3

Molecular Formula

C35H48N2O6P2

Molecular Weight

654.7 g/mol

IUPAC Name

dioxido-oxo-phenyl-λ5-phosphane;1-dodecyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;phenylphosphonic acid

InChI

InChI=1S/C23H36N2.2C6H7O3P/c1-3-4-5-6-7-8-9-10-11-12-17-25-20-15-23(16-21-25)22-13-18-24(2)19-14-22;2*7-10(8,9)6-4-2-1-3-5-6/h13-16,18-21H,3-12,17H2,1-2H3;2*1-5H,(H2,7,8,9)/q+2;;/p-2

InChI Key

JLNXHYZQGDUISV-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C.C1=CC=C(C=C1)P(=O)(O)O.C1=CC=C(C=C1)P(=O)([O-])[O-]

Origin of Product

United States

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